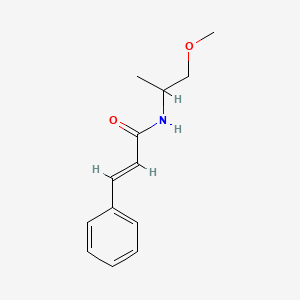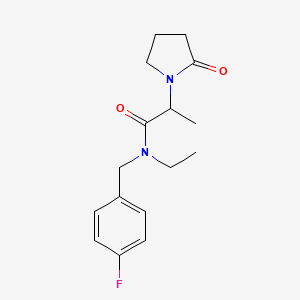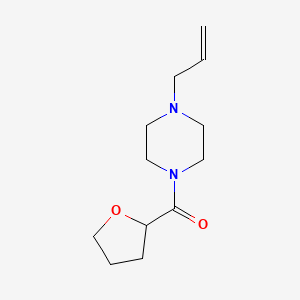![molecular formula C28H19NO4 B5315123 2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5315123.png)
2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as MIQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
MIQ exerts its effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, MIQ has been shown to inhibit the expression of genes involved in cell proliferation and induce apoptosis through activation of caspase enzymes. In neuroprotection, MIQ has been shown to modulate the expression of genes involved in inflammation and oxidative stress, leading to a reduction in neuronal damage.
Biochemical and Physiological Effects:
MIQ has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In animal models, MIQ has been shown to reduce inflammation and alleviate symptoms of inflammatory diseases. MIQ has also been shown to have a protective effect on neurons and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of MIQ in lab experiments is its potential to inhibit cell proliferation and induce apoptosis in cancer cells. MIQ has also been shown to have a protective effect on neurons and reduce neuroinflammation, making it a potential candidate for neuroprotection studies. However, one limitation of MIQ is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
For MIQ research include further exploration of its potential applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies could also focus on improving the solubility of MIQ to make it more accessible for use in experiments. Additionally, further research could be conducted to investigate the mechanisms of action of MIQ and identify potential targets for therapeutic interventions.
Synthesis Methods
MIQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction. In the Pictet-Spengler reaction, 3-(4-methoxyphenyl)acrylic acid is reacted with 1,2,3,4-tetrahydroisoquinoline to produce the intermediate compound, which is then cyclized to form MIQ. In the Suzuki-Miyaura coupling reaction, 4-bromo-3-(4-methoxyphenyl)acrylic acid is reacted with 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a catalyst to form MIQ.
Scientific Research Applications
MIQ has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, MIQ has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, MIQ has been shown to have a protective effect on neurons and reduce neuroinflammation. In anti-inflammatory therapy, MIQ has been shown to reduce inflammation and alleviate symptoms in animal models of inflammatory diseases.
properties
IUPAC Name |
2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO4/c1-33-22-15-8-18(9-16-22)10-17-25(30)19-11-13-21(14-12-19)29-27(31)23-6-2-4-20-5-3-7-24(26(20)23)28(29)32/h2-17H,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUPILNHIMBLKK-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)


![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5315112.png)
![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxoacetamide](/img/structure/B5315125.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315127.png)
![2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5315128.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)
